N~9~,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide
Overview
Description
N~9~,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure that combines a pyridoquinoline core with sulfonamide functionality, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the pyridoquinoline core, followed by the introduction of the sulfonamide group. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridoquinoline core through cyclization of appropriate precursors.
Sulfonation: Introduction of the sulfonamide group using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N~9~,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonamide group to amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~9~,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N9,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
N~9~,N~9~-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide stands out due to its unique structural features, which combine the properties of pyridoquinoline and sulfonamide. This combination enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-4,8-dimethyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-5-19(6-2)24(22,23)16-11-15-12(3)10-17(21)20-9-7-8-14(13(16)4)18(15)20/h10-11H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCWURGQROTVTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C2=C3C(=C1)C(=CC(=O)N3CCC2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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